Welcome to the BenchChem Online Store!
molecular formula C19H21ClN2 B1674741 Lepidiline A CAS No. 596093-98-0

Lepidiline A

Cat. No. B1674741
M. Wt: 312.8 g/mol
InChI Key: ZATWGHMQWRXUNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06878731B2

Procedure details

The novel compound 1 was obtained as white needles in acetone, and its molecular formula of C19H19N2 was determined by HRFABMS. The IR spectrum of 1 showed a strong aromatic absorbance at 1560 cm−1. In 13C NMR spectrum of 1, only eight carbon signals were observed at δ 8.1 (q), 49.6 (t), 127.2 (s), 127.8 (d), 128.6 (d), 129.1 (d), 134.3 (s), and 135.5 (d), suggesting that the molecule of 1 is symmetrical to match the mass spectral data. Analysis of the 1H NMR signals at δ 5.41 (s), 7.31 (dd, J=8.8, 2.2 Hz), and 7.37-7.46 (m) and corresponding 13C NMR signals (gHMQC) at δ 49.6 (t), 127.8 (d), 128.6 (d), 129.1 (d), and 134.3 (s), indicated the appearance of a phenylmethylene group. This is supported by the COSY and gHMBC spectral data. A proton signal due to methyl group was observed as a singlet at δ 2.18, but the correlative carbon appeared in a very high field at δ 8.1 (q) in the gHMQC NMR experiment, similar to those of 1,3-di(4-fluorobenzyl)-4,5-dimethylimidazolium bromide, a synthesized product for the application as probes for intracellular pH determination. In the gHMBC NMR experiments of (1), the proton signal at 5.41 (s) exhibited other relevant cross-peaks at 127.2 (s) and 135.5 (d) attributable to C-2 and C-4 (5), respectively, apart from the ones of phenylmethylene moiety. On the other hand, H-2 showed two relevant cross-peaks at 49.6 (t) and 127.2 (s), assignable to the methylene group and C-4 (5), respectively.
[Compound]
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( q )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,3-di(4-fluorobenzyl)-4,5-dimethylimidazolium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
[Compound]
Name
( q )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[N+:4]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:3]=1[CH3:21].[Cl-:22].[Br-].F[C:25]1C=CC(C[N+]2C(C)=C(C)N(CC3C=CC(F)=CC=3)C=2)=CC=1>CC(C)=O>[CH3:21][C:3]1[N:4]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:5]([CH3:25])=[N+:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]=1[CH3:1].[Cl-:22] |f:0.1,2.3,5.6|

Inputs

Step One
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( q )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
1,3-di(4-fluorobenzyl)-4,5-dimethylimidazolium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].FC1=CC=C(C[N+]2=CN(C(=C2C)C)CC2=CC=C(C=C2)F)C=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-]
Step Nine
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Twelve
Name
( q )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C([N+](=C(N1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C.[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.